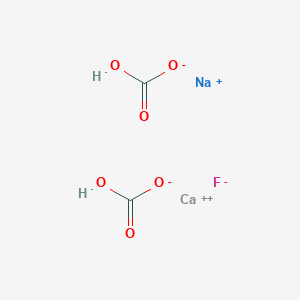
Florical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Florical is a synthetic compound that has been developed for use in scientific research. It is a type of fluorescent probe that can be used to label and visualize biological molecules in cells and tissues. Florical has become an important tool in the field of life sciences, as it allows researchers to study the behavior and interactions of molecules in living systems.
Mécanisme D'action
Florical works by binding to specific biological molecules, such as proteins or lipids. Once bound, it emits a fluorescent signal that can be detected using specialized imaging techniques. The signal can be used to track the movement and interactions of the labeled molecules.
Effets Biochimiques Et Physiologiques
Florical is a relatively non-toxic compound that has minimal effects on cellular function. It does not interfere with cellular metabolism or signaling pathways. However, it is important to note that the labeling of molecules with Florical can affect their behavior and interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Florical in lab experiments has several advantages. It allows for the visualization of molecular interactions in real-time, which can provide important insights into cellular processes. It is also a relatively simple and inexpensive technique compared to other imaging methods.
However, there are some limitations to the use of Florical. The labeling process can be time-consuming and may require specialized equipment. Additionally, the fluorescent signal emitted by Florical can be affected by environmental factors, such as pH and temperature.
Orientations Futures
There are several potential future directions for the use of Florical in scientific research. One area of interest is the development of new functional groups that can be used to label different types of biological molecules. Another area of focus is the development of new imaging techniques that can be used in conjunction with Florical to provide more detailed information about molecular interactions.
Overall, Florical has become an important tool in the field of life sciences. Its ability to label and visualize biological molecules has provided researchers with new insights into cellular processes and has the potential to lead to new discoveries in the future.
Méthodes De Synthèse
The synthesis of Florical involves several steps, starting with the preparation of the fluorophore core. The core is then modified with functional groups that allow it to bind to specific biological molecules. The final product is a highly fluorescent compound that can be used to label and track molecular interactions.
Applications De Recherche Scientifique
Florical has a wide range of applications in scientific research. It can be used to study the behavior of proteins, lipids, and nucleic acids in living cells. It can also be used to track the movement of molecules within cells and tissues. Florical has been used in a variety of research fields, including cell biology, neurobiology, and cancer research.
Propriétés
Numéro CAS |
108834-37-3 |
|---|---|
Nom du produit |
Florical |
Formule moléculaire |
C2H2CaFNaO6 |
Poids moléculaire |
204.1 g/mol |
Nom IUPAC |
calcium;sodium;hydrogen carbonate;fluoride |
InChI |
InChI=1S/2CH2O3.Ca.FH.Na/c2*2-1(3)4;;;/h2*(H2,2,3,4);;1H;/q;;+2;;+1/p-3 |
Clé InChI |
VDYNPYWGOAZTDB-UHFFFAOYSA-L |
SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].[F-].[Na+].[Ca+2] |
SMILES canonique |
C(=O)(O)[O-].C(=O)(O)[O-].[F-].[Na+].[Ca+2] |
Synonymes |
calcium carbonate, sodium fluoride drug combination Florical |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




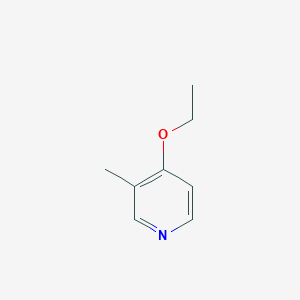
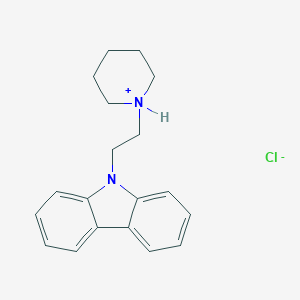
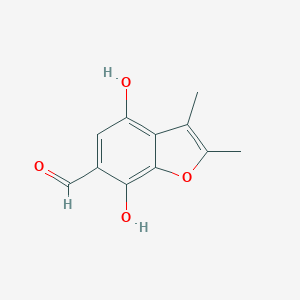
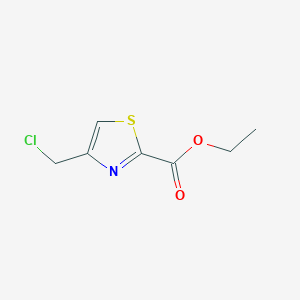
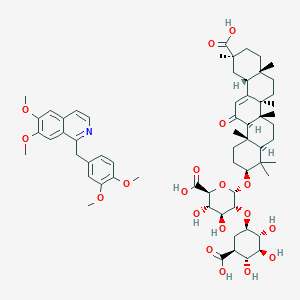

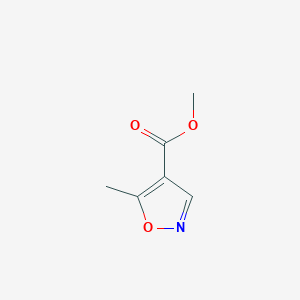
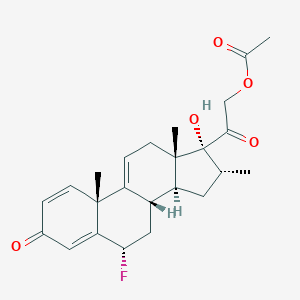
![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)
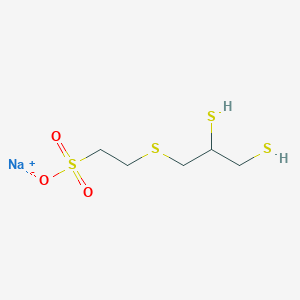

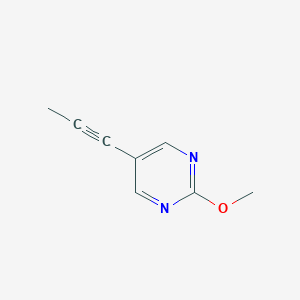
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)